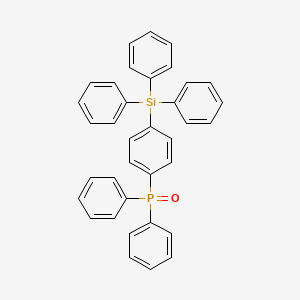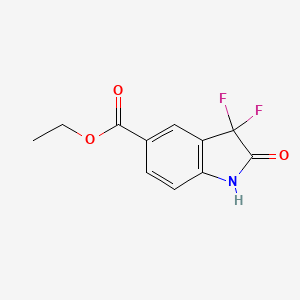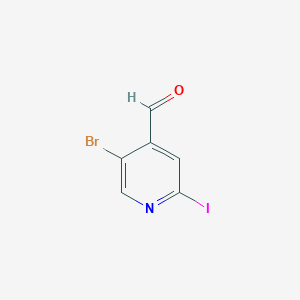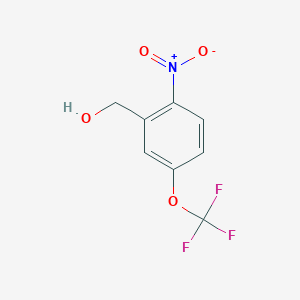![molecular formula C30H36Br2F2N2S3 B6591165 4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole CAS No. 1293389-32-8](/img/structure/B6591165.png)
4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
Übersicht
Beschreibung
This compound is a red monomer used for the synthesis of polymer semiconductors, specifically in the application of photovoltaic solar cell devices . It is also used in the construction of new donor–acceptor (D–A) conjugated polymers .
Synthesis Analysis
The compound can be synthesized via direct (hetero)arylation polymerization using Pd (OAc) 2 and PCy 3 ·HBF 4 as a catalyst system . Another method involves reacting 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction analysis and ab initio calculations . It is a part of a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components .Chemical Reactions Analysis
This compound has been used in the synthesis of PCDTBT . It has also been used in the construction of sulfone-based dual acceptor 1-2 (A 1 –A 2 )-type copolymers .Physical And Chemical Properties Analysis
The compound is a red monomer . It has strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels . The optical band gap of the polymer was found to be 1.61 eV as calculated from its film onset absorption edge .Wirkmechanismus
Target of Action
The primary target of 4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is the electron transport chain in the process of photocatalytic hydrogen evolution . The compound acts as a polymeric photocatalyst , facilitating the transfer of electrons during the process .
Mode of Action
The compound interacts with its target by acting as an electron-output site . This is due to the presence of the sulfone group , which has a strong electron-withdrawing ability . The compound’s interaction with its target results in the transfer of electron density from the aryl donor groups to the particle orbital localized on the BTZ group .
Biochemical Pathways
The compound affects the photocatalytic hydrogen evolution pathway . By acting as an electron-output site, it facilitates the transfer of electrons, thereby enhancing the efficiency of the photocatalytic process .
Result of Action
The result of the compound’s action is an increase in the efficiency of photocatalytic hydrogen evolution . The compound has demonstrated high photocatalytic activities under visible-light illumination .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of light is crucial for the compound’s function as a photocatalyst Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,7-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36Br2F2N2S3/c1-5-9-11-17(7-3)13-19-15-21(37-29(19)31)23-25(33)26(34)24(28-27(23)35-39-36-28)22-16-20(30(32)38-22)14-18(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYFULWMSKDEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CC(CC)CCCC)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Br2F2N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



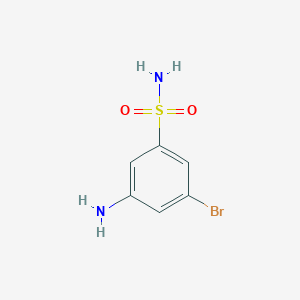
![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)
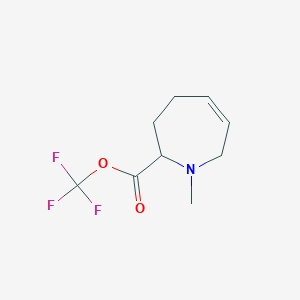
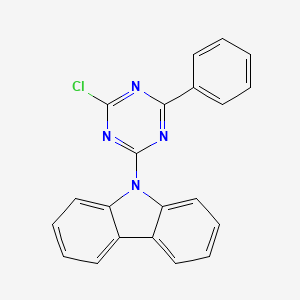
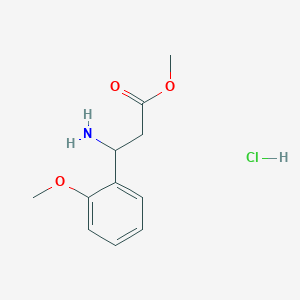
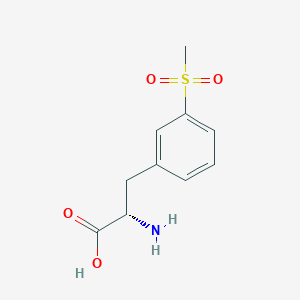

methanone hydrochloride](/img/structure/B6591143.png)
